c-Fms-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

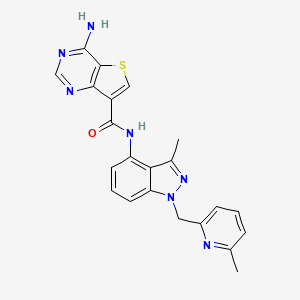

4-amino-N-[3-methyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]thieno[3,2-d]pyrimidine-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N7OS/c1-12-5-3-6-14(26-12)9-29-17-8-4-7-16(18(17)13(2)28-29)27-22(30)15-10-31-20-19(15)24-11-25-21(20)23/h3-8,10-11H,9H2,1-2H3,(H,27,30)(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVIZFHCMVWFNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C)NC(=O)C4=CSC5=C4N=CN=C5N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

c-Fms-IN-10: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Fms-IN-10 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. As a member of the thieno[3,2-d]pyrimidine class of kinase inhibitors, this compound has demonstrated significant potential in preclinical studies for its anti-tumor activities. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action: Potent Inhibition of c-Fms Kinase Activity

This compound exerts its biological effects through the direct and potent inhibition of the c-Fms receptor tyrosine kinase. The binding of the natural ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), to the extracellular domain of c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling events that are crucial for the survival, proliferation, differentiation, and function of monocytes, macrophages, and other myeloid lineage cells.

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Fms kinase domain. This occupation of the active site prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary target and other kinases is summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]

| Target Kinase | IC50 (nM) |

| c-Fms (CSF-1R) | 2 |

Table 2: Kinase Selectivity Profile of a Representative Thieno[3,2-d]pyrimidine Inhibitor

| Kinase | IC50 (nM) |

| FAK | >1000 |

| FLT3 | >1000 |

| KDR (VEGFR2) | >1000 |

| PDGFRβ | >1000 |

| c-Kit | >1000 |

Note: A comprehensive kinase selectivity panel for this compound (compound 21) is not publicly available. The data in Table 2 is representative of the high selectivity of the thieno[3,2-d]pyrimidine scaffold for c-Fms over other related kinases.

Downstream Signaling Pathways Modulated by this compound

The inhibition of c-Fms autophosphorylation by this compound leads to the suppression of multiple downstream signaling cascades that are critical for macrophage function and tumor progression. Key among these are the PI3K/AKT and MAPK/ERK pathways.

c-Fms Signaling Pathway Inhibition

The following diagram illustrates the canonical c-Fms signaling pathway and the point of intervention by this compound.

Caption: c-Fms signaling pathway and the inhibitory action of this compound.

Cellular Effects

In cellular assays, this compound has been shown to inhibit the proliferation and invasion of cancer cells that are dependent on c-Fms signaling, either through autocrine or paracrine loops. For instance, in co-culture models of breast cancer cells and macrophages, inhibition of c-Fms signaling can disrupt the symbiotic relationship that promotes tumor progression.

Table 3: Cellular Activity of a Representative Thieno[3,2-d]pyrimidine c-Fms Inhibitor

| Cell Line | Assay | Effect | IC50 / Concentration |

| MDA-MB-231 (Human Breast Adenocarcinoma) | Proliferation | Inhibition | Not specified |

| MDA-MB-231 + Macrophages | Invasion | Inhibition | Not specified |

| Bone Marrow-Derived Macrophages (BMDMs) | CSF-1-mediated proliferation | Inhibition | Not specified |

| Bone Marrow-Derived Macrophages (BMDMs) | CSF-1-stimulated p-AKT | Inhibition | Dose-dependent |

| Bone Marrow-Derived Macrophages (BMDMs) | CSF-1-stimulated p-ERK | Inhibition | Dose-dependent |

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The in vitro inhibitory activity of this compound against c-Fms is determined using a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Workflow Diagram:

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

Detailed Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer. Prepare a solution of recombinant human c-Fms enzyme, substrate, and ATP in assay buffer.

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of the this compound dilution (or vehicle control) to each well. Add 2.5 µL of the enzyme/substrate mixture. Initiate the reaction by adding 5 µL of the ATP solution.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

-

Detection: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Cellular Western Blot Analysis of c-Fms Signaling

To assess the effect of this compound on downstream signaling pathways, Western blotting is employed to measure the phosphorylation status of key signaling proteins like c-Fms, AKT, and ERK in response to CSF-1 stimulation.

Workflow Diagram:

Caption: Workflow for Western blot analysis of c-Fms signaling.

Detailed Protocol:

-

Cell Culture and Treatment: Plate bone marrow-derived macrophages (BMDMs) and allow them to adhere. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours. Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for 15-30 minutes.

-

Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane in 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-c-Fms, total c-Fms, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative levels of protein phosphorylation.[2][3]

Conclusion

This compound is a highly potent and selective inhibitor of the c-Fms receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of c-Fms autophosphorylation, leading to the suppression of critical downstream signaling pathways such as the PI3K/AKT and MAPK/ERK cascades. This targeted inhibition translates to the suppression of macrophage-driven processes that are implicated in tumor growth and metastasis. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other c-Fms inhibitors. Further characterization of its in vivo efficacy and safety profile is warranted to fully elucidate its clinical potential.

References

An In-depth Technical Guide to the c-Fms (CSF-1R) Signaling Pathway and its Inhibition by c-Fms-IN-10

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Fms receptor, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), is a critical player in the regulation of the mononuclear phagocyte system. Its activation by ligands such as CSF-1 and IL-34 triggers a cascade of intracellular signaling events that govern the proliferation, differentiation, survival, and function of monocytes, macrophages, and related cell types. Dysregulation of the c-Fms signaling pathway is implicated in a variety of pathological conditions, including cancer, inflammatory diseases, and neurodegenerative disorders, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the c-Fms signaling network, detailing the key molecular players and downstream pathways. Furthermore, it introduces c-Fms-IN-10, a potent and selective inhibitor of c-Fms, and discusses its mechanism of action in the context of this pathway. Detailed experimental protocols for assessing c-Fms kinase activity and its inhibition are also provided to aid researchers in their drug discovery and development efforts.

The c-Fms Receptor and its Ligands

c-Fms (Cluster of Differentiation 115 or CD115) is a type III receptor tyrosine kinase characterized by an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular region containing a split tyrosine kinase domain.[1] The primary physiological ligands for c-Fms are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[2] Both ligands exist as homodimers and bind to the extracellular domain of c-Fms, inducing receptor dimerization and subsequent activation of its intrinsic kinase activity.[3]

The c-Fms Signaling Cascade

Upon ligand binding and dimerization, the c-Fms receptor undergoes autophosphorylation on several tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for a variety of downstream signaling and adaptor proteins, initiating multiple signaling cascades.[4]

Key tyrosine phosphorylation sites in human c-Fms and their primary interacting partners include:

-

Y561: Binds to Src family kinases (SFKs), which play a role in mediating mitogenic signals.[4]

-

Y699: Recruits the Grb2/Sos complex, leading to the activation of the Ras-MAPK pathway.[5][6]

-

Y708: Another site implicated in the activation of downstream pathways.[6]

-

Y723: A crucial docking site for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), activating the PI3K-Akt survival pathway.[4]

-

Y809: Located in the activation loop of the kinase domain, its phosphorylation is critical for full enzymatic activity.[6]

The activation of these initial signaling hubs leads to the propagation of signals through several major downstream pathways:

-

PI3K/Akt Pathway: This pathway is central to promoting cell survival and proliferation. The recruitment of PI3K to phosphorylated Y723 leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt (Protein Kinase B). Activated Akt then phosphorylates a range of substrates that inhibit apoptosis and promote cell cycle progression.

-

Ras/Raf/MEK/ERK Pathway: The recruitment of the Grb2/Sos complex to Y699 facilitates the activation of the small GTPase Ras. This initiates a kinase cascade through Raf, MEK, and ultimately ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation and differentiation.

-

JAK/STAT Pathway: While less characterized for c-Fms compared to other cytokine receptors, there is evidence for the involvement of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway in mediating some of the cellular responses to c-Fms activation.

Below is a diagram illustrating the core c-Fms signaling pathway.

Caption: The c-Fms signaling pathway initiated by ligand binding.

This compound: A Potent Inhibitor of c-Fms

This compound is a thieno[3,2-d]pyrimidine derivative that acts as a potent inhibitor of the c-Fms kinase. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Fms kinase domain and preventing the transfer of phosphate from ATP to the tyrosine residues on the receptor. This effectively blocks the autophosphorylation of c-Fms and the subsequent recruitment and activation of downstream signaling molecules.

The inhibitory action of this compound on the c-Fms signaling pathway is illustrated in the following diagram.

Caption: Mechanism of action of this compound.

Quantitative Data for c-Fms Inhibitors

The following table summarizes the in vitro potency of this compound and other selected c-Fms inhibitors.

| Compound | Target(s) | IC50 (nM) | Reference |

| This compound | c-Fms (CSF-1R) | 2 | [7] |

| Pexidartinib (PLX3397) | c-Fms, c-Kit | 20 (c-Fms) | [8] |

| Sotuletinib (BLZ945) | c-Fms (CSF-1R) | 1 | [8] |

| Vimseltinib (DCC-3014) | c-Fms, c-Kit | <10 (c-Fms) | [8] |

| Elzovantinib (TPX-0022) | SRC, MET, c-FMS | 0.76 (c-FMS) | [8] |

| Dovitinib (CHIR-258) | FLT3, c-Kit, CSF-1R, etc. | 36 (CSF-1R) | [8] |

Experimental Protocols

In Vitro c-Fms Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to measure the kinase activity of purified c-Fms and to determine the IC50 of an inhibitor like this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human c-Fms kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

This compound or other test inhibitors

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Further dilute the compound in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of 2X substrate/ATP solution (e.g., 0.2 mg/mL Poly(Glu, Tyr) and 20 µM ATP in Kinase Buffer).

-

Add 2.5 µL of 2X enzyme solution (e.g., 2-5 ng/µL recombinant c-Fms in Kinase Buffer).

-

Add 1 µL of the diluted this compound or control (DMSO).

-

Incubate the reaction at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based c-Fms Proliferation Assay (Ba/F3-CSF1R)

This protocol describes a method to assess the effect of c-Fms inhibitors on the proliferation of Ba/F3 cells engineered to express human c-Fms (CSF-1R). These cells are dependent on CSF-1 for their proliferation and survival.

Materials:

-

Ba/F3-hCSF1R cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Recombinant human CSF-1

-

This compound or other test inhibitors

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

White, clear-bottom 96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Culture:

-

Maintain Ba/F3-hCSF1R cells in RPMI-1640 supplemented with 10% FBS and 10 ng/mL recombinant human CSF-1.

-

Prior to the assay, wash the cells twice with CSF-1-free medium to remove residual growth factor.

-

-

Assay Setup:

-

Resuspend the washed cells in assay medium (RPMI-1640 with 10% FBS) at a density of 2 x 10⁵ cells/mL.

-

Dispense 50 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in assay medium.

-

Add 25 µL of the diluted inhibitor to the wells.

-

Add 25 µL of 4X CSF-1 solution (e.g., 40 ng/mL for a final concentration of 10 ng/mL) to the appropriate wells. Include a no-CSF-1 control.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the number of viable cells.

-

Calculate the percent inhibition of proliferation for each inhibitor concentration relative to the CSF-1 stimulated control.

-

Determine the IC50 value as described for the kinase assay.

-

Conclusion

The c-Fms signaling pathway is a well-validated target for the development of therapeutics for a range of diseases. A thorough understanding of this intricate network is essential for the rational design and evaluation of novel inhibitors. This compound represents a potent tool for probing the function of c-Fms and serves as a lead compound for further drug development. The experimental protocols provided in this guide offer a starting point for researchers to investigate the c-Fms pathway and to characterize the activity of inhibitors like this compound. As our understanding of the nuances of c-Fms signaling in different disease contexts continues to grow, so too will the opportunities for developing targeted and effective therapies.

References

- 1. content.protocols.io [content.protocols.io]

- 2. kinaselogistics.com [kinaselogistics.com]

- 3. ulab360.com [ulab360.com]

- 4. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrophage colony-stimulating factor-induced tyrosine phosphorylation of c-fms proteins expressed in FDC-P1 and BALB/c 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrophage colony-stimulating factor-induced tyrosine phosphorylation of c-fms proteins expressed in FDC-P1 and BALB/c 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

c-Fms-IN-10: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Fms-IN-10 is a potent and selective inhibitor of the c-Fms kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] As a derivative of thieno[3,2-d]pyrimidine, this small molecule has demonstrated significant anti-tumor activity, positioning it as a compound of interest in cancer research.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its investigation in a research setting.

The c-Fms/CSF-1R signaling pathway plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages. In the context of cancer, this pathway is often dysregulated, with overexpression of c-Fms observed in various malignancies, including breast, ovarian, and endometrial cancers. This overexpression is frequently associated with a poor prognosis. By targeting c-Fms, inhibitors like this compound can modulate the tumor microenvironment, particularly by affecting tumor-associated macrophages (TAMs), which are key contributors to tumor progression, angiogenesis, and metastasis.

Core Data Summary

This section summarizes the key quantitative data for this compound, providing a clear comparison of its activity.

| Parameter | Value | Cell Line | Reference |

| IC50 (c-Fms Kinase) | 2 nM | N/A | [1][2] |

| Cell Viability (IC50) | Not Reported | MDA-MB-231 | N/A |

| Invasion Inhibition | Not Reported | MDA-MB-231 | N/A |

| In Vivo Efficacy | Not Reported | N/A | N/A |

| Pharmacokinetics | Not Reported | N/A | N/A |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of the c-Fms receptor. Ligand binding (CSF-1) to c-Fms induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated by c-Fms include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. These pathways are critical for cell survival, proliferation, and differentiation. By blocking the kinase activity of c-Fms, this compound effectively abrogates these downstream signals, leading to reduced tumor cell growth and survival.

Below is a diagram illustrating the c-Fms signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

c-Fms Kinase Inhibition Assay (Biochemical Assay)

This assay determines the in vitro potency of this compound against the isolated c-Fms kinase.

Materials:

-

Recombinant human c-Fms kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the c-Fms kinase and substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for c-Fms.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.

-

luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Human breast adenocarcinoma cell line (e.g., MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (serially diluted in DMSO)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear or opaque plates

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

For the CellTiter-Glo® assay, follow the manufacturer's protocol to measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

-

Calculate the percent cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

In Vitro Tumor Invasion Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Human breast adenocarcinoma cell line (e.g., MDA-MB-231)

-

Serum-free medium and medium with 10% FBS (chemoattractant)

-

This compound

-

Boyden chamber inserts (8 µm pore size) coated with Matrigel

-

24-well plates

-

Cotton swabs

-

Methanol and Crystal Violet stain

Procedure:

-

Rehydrate the Matrigel-coated inserts with serum-free medium.

-

Harvest MDA-MB-231 cells and resuspend them in serum-free medium containing different concentrations of this compound or DMSO.

-

Add the cell suspension to the upper chamber of the inserts.

-

Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Calculate the percent inhibition of invasion compared to the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a kinase inhibitor like this compound.

References

c-Fms-IN-10: A Technical Guide to its Role in Macrophage Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The differentiation of monocytes into macrophages is a critical process in innate immunity, tissue homeostasis, and various pathological conditions. This process is predominantly driven by the colony-stimulating factor 1 (CSF-1) and its receptor, c-Fms (also known as CSF-1R). The c-Fms signaling pathway is a key regulator of the survival, proliferation, and differentiation of cells of the mononuclear phagocyte lineage.[1][2][3] Dysregulation of this pathway is implicated in inflammatory diseases, such as rheumatoid arthritis, and cancer.[1]

c-Fms-IN-10 is a potent and selective small molecule inhibitor of the c-Fms kinase. As a derivative of thieno[3,2-d]pyrimidine, it exhibits high inhibitory activity with an IC50 of 2 nM against the c-Fms receptor.[4][5] This technical guide provides an in-depth overview of the role of this compound in macrophage differentiation, including its mechanism of action, experimental protocols for its use, and its effects on macrophage polarization.

Mechanism of Action of this compound in Macrophage Differentiation

c-Fms is a receptor tyrosine kinase. The binding of its ligand, Macrophage Colony-Stimulating Factor (M-CSF), induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are crucial for macrophage differentiation, survival, and proliferation.[6]

This compound, as a kinase inhibitor, presumably acts by competing with ATP for binding to the catalytic domain of c-Fms, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition of c-Fms signaling effectively blocks the M-CSF-dependent differentiation of monocytes into macrophages.

Quantitative Data on c-Fms Inhibition

| Parameter | Condition | Result | Reference Compound |

| Macrophage Differentiation | M-CSF-treated monocytes | Inhibition of macrophage formation | GW2580 |

| Macrophage Infiltration | In vivo mouse models of arthritis | Reduction in macrophage infiltration in joints | GW2580 |

| M2 Macrophage Polarization | Bone marrow-derived macrophages (BMDMs) + M2 stimulus (IL-4 + IL-10) | No increase in CD206 (M2 marker) expression | GW2580 |

| Pro-inflammatory Cytokine Production | M-CSF-primed BMDMs + LPS | Inhibition of TNF-α production | GW2580 |

Table 1: Effects of c-Fms Inhibition on Macrophage Differentiation and Function. This table summarizes the expected effects of a potent c-Fms inhibitor on various aspects of macrophage biology, based on data from the c-Fms inhibitor GW2580.[1][7]

Experimental Protocols

In Vitro Differentiation of Bone Marrow-Derived Macrophages (BMDMs) and Inhibition by this compound

This protocol describes the generation of BMDMs from mouse bone marrow and the assessment of the inhibitory effect of this compound on their differentiation.

Materials:

-

6-12 week old mice (e.g., C57BL/6)

-

Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

-

Recombinant mouse M-CSF

-

This compound (dissolved in DMSO)

-

Ficoll-Paque

-

Flow cytometry antibodies: Anti-F4/80, Anti-CD11b

-

Cell scraper

Procedure:

-

Isolation of Bone Marrow Cells:

-

Euthanize mice and sterilize femurs and tibias with 70% ethanol.

-

Flush the bone marrow from the bones using a syringe with complete RPMI medium.

-

Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

-

Lyse red blood cells using ACK lysis buffer.

-

Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque.

-

-

Differentiation of BMDMs:

-

Resuspend the isolated mononuclear cells in complete RPMI medium containing 20 ng/mL of recombinant mouse M-CSF.

-

Plate the cells in non-tissue culture treated petri dishes at a density of 2 x 10^6 cells/mL.

-

Incubate at 37°C in a 5% CO2 incubator.

-

On day 3, add fresh complete RPMI medium with 20 ng/mL M-CSF.

-

-

Inhibition with this compound:

-

On day 0 (at the time of plating) or day 3, add this compound to the culture medium at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). A vehicle control (DMSO) should be run in parallel.

-

-

Assessment of Differentiation:

-

On day 7, harvest the adherent cells by gently scraping.

-

Analyze the expression of macrophage surface markers F4/80 and CD11b by flow cytometry. A decrease in the percentage of F4/80+ and CD11b+ cells in the this compound treated groups compared to the vehicle control indicates inhibition of macrophage differentiation.

-

Analysis of c-Fms Signaling Pathway Inhibition by Western Blot

This protocol details the procedure to assess the effect of this compound on the phosphorylation of c-Fms and downstream signaling molecules.

Materials:

-

Differentiated BMDMs (from Protocol 1)

-

This compound

-

Recombinant mouse M-CSF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-c-Fms, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment:

-

Starve differentiated BMDMs in serum-free medium for 4-6 hours.

-

Pre-treat the cells with this compound at the desired concentrations for 1-2 hours.

-

Stimulate the cells with 50 ng/mL of M-CSF for 15-30 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein for c-Fms, ERK, and Akt in the this compound treated samples will confirm its inhibitory activity.

-

Signaling Pathways and Experimental Workflows

Caption: c-Fms signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for studying the effect of this compound on BMDM differentiation.

Effect of this compound on Macrophage Polarization

Macrophages can be broadly classified into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. The differentiation and polarization of macrophages are influenced by the cytokine microenvironment. M-CSF is generally considered to promote an M2-like phenotype.[7]

By inhibiting the c-Fms/M-CSF signaling axis, this compound is expected to have a significant impact on macrophage polarization. Specifically, it is likely to:

-

Inhibit M2 Polarization: As M-CSF signaling is crucial for the development of M2-like macrophages, this compound would likely suppress the expression of M2 markers such as CD206 (mannose receptor) and Arginase-1, and reduce the secretion of anti-inflammatory cytokines like IL-10.[7]

-

Indirectly Modulate M1 Polarization: While not directly targeting M1 polarization pathways (which are typically induced by stimuli like LPS and IFN-γ), the inhibition of the M2-polarizing effects of endogenous or exogenous M-CSF could potentially alter the balance of macrophage phenotypes in a mixed inflammatory environment.

Caption: Simplified diagram of macrophage polarization and the inhibitory role of this compound.

Conclusion

This compound is a valuable research tool for dissecting the role of the c-Fms signaling pathway in macrophage biology. Its high potency and selectivity make it suitable for in vitro and potentially in vivo studies to investigate the consequences of inhibiting macrophage differentiation and function. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug development professionals to explore the therapeutic potential of targeting the c-Fms axis in various diseases. Further studies are warranted to fully elucidate the specific quantitative effects and the complete signaling network modulated by this compound in different macrophage subtypes and disease models.

References

- 1. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. olopatadinehydrochloride.com [olopatadinehydrochloride.com]

- 7. Macrophage subsets and their role: co-relation with colony-stimulating factor-1 receptor and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

c-Fms-IN-10: A Technical Guide for Researchers in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Fms-IN-10 is a potent and selective inhibitor of the c-Fms kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] As a key regulator of macrophage and monocyte differentiation and function, the c-Fms signaling pathway is a critical mediator in the inflammatory response. Dysregulation of this pathway has been implicated in the pathogenesis of numerous inflammatory and autoimmune disorders. While the primary published research on this compound has focused on its anti-tumor properties, its mechanism of action holds significant therapeutic potential for a range of inflammatory diseases.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and relevant experimental protocols to facilitate its investigation in inflammatory disease models.

Core Concepts: The c-Fms Signaling Axis in Inflammation

The c-Fms receptor is a transmembrane tyrosine kinase that, upon binding to its ligands, primarily Macrophage Colony-Stimulating Factor (M-CSF) and Interleukin-34 (IL-34), initiates a signaling cascade that governs the survival, proliferation, differentiation, and activation of mononuclear phagocytes. These cells, including macrophages and osteoclasts, are central players in the inflammatory microenvironment of various diseases.

In chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis, an overabundance and pro-inflammatory activation of macrophages contribute significantly to tissue damage. By inhibiting the c-Fms kinase, this compound can theoretically modulate these pathogenic macrophage populations, thereby reducing inflammation and its destructive consequences. Other c-Fms inhibitors have demonstrated efficacy in preclinical models of autoimmune arthritis by reducing macrophage infiltration and bone erosion.[4]

Quantitative Data

The primary quantitative data for this compound originates from its initial characterization as a kinase inhibitor. The following table summarizes the key in vitro potency of the compound.

| Target | Assay Type | IC50 (nM) | Reference |

| FMS (c-Fms/CSF-1R) Kinase | Kinase Activity Assay | 2 | [1] |

Mechanism of Action: Signaling Pathway

This compound exerts its effects by blocking the ATP-binding site of the intracellular kinase domain of the c-Fms receptor. This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for macrophage function.

References

- 1. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of c-Fms-IN-10: A Deep Dive into a Potent Thieno[3,2-d]pyrimidine-based Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and their progenitors.[1] Dysregulation of the c-Fms signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, the development of potent and selective c-Fms inhibitors has emerged as a promising therapeutic strategy. c-Fms-IN-10, a thieno[3,2-d]pyrimidine derivative, has been identified as a highly potent inhibitor of c-Fms kinase with an IC50 of 2 nM, demonstrating significant anti-tumor activity.[2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, based on the foundational work of Kim et al. (2019). We will explore the key structural modifications that influence inhibitory potency and selectivity, present the quantitative data in a structured format, and provide detailed experimental protocols for the synthesis and biological evaluation of these compounds.

c-Fms Signaling Pathway

The c-Fms signaling cascade is initiated by the binding of its ligands, colony-stimulating factor 1 (CSF-1) or interleukin-34 (IL-34), to the extracellular domain of the receptor. This binding event induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][5] These phosphorylated tyrosines serve as docking sites for various signaling proteins containing SH2 domains, leading to the activation of multiple downstream pathways, including the Ras/Raf/MEK/ERK, PI3K/Akt, and STAT pathways.[6] The activation of these pathways ultimately regulates gene expression, promoting cell survival, proliferation, and differentiation of macrophages.

Figure 1: Simplified c-Fms signaling pathway.

Structure-Activity Relationship (SAR) of Thieno[3,2-d]pyrimidine Derivatives

The core of this compound is a thieno[3,2-d]pyrimidine scaffold. The SAR studies conducted by Kim et al. (2019) focused on modifications at the C4 and C6 positions of this scaffold to optimize the inhibitory activity against c-Fms kinase.

Modifications at the C4-Anilino Moiety

The C4 position of the thieno[3,2-d]pyrimidine core is substituted with an anilino group, which plays a crucial role in binding to the hinge region of the c-Fms kinase domain. Various substitutions on this aniline ring were explored to understand their impact on potency.

Modifications at the C6-Amide Moiety

The C6 position bears a carboxamide linkage to a substituted pyrazole ring. This region of the molecule extends into the solvent-exposed region of the ATP-binding pocket, and modifications here significantly influence both potency and pharmacokinetic properties. The seminal work identified that a specific substitution pattern on the pyrazole and the attached benzyl group was critical for achieving high potency.

The following tables summarize the quantitative SAR data for a selection of analogs based on the findings of Kim et al. (2019).

Table 1: SAR of C4-Anilino Modifications of the Thieno[3,2-d]pyrimidine Scaffold

| Compound | R1 | R2 | c-Fms IC50 (nM) |

| 1 | H | H | 150 |

| 2 | 3-Me | H | 85 |

| 3 | 3-Cl | H | 45 |

| 4 | 3-OMe | H | 98 |

| 5 | 3,5-diMe | H | 25 |

| 6 | 3,5-diCl | H | 15 |

Table 2: SAR of C6-Amide Modifications of the Thieno[3,2-d]pyrimidine Scaffold

| Compound | R3 | R4 | c-Fms IC50 (nM) |

| 7 | H | H | >1000 |

| 8 | Me | H | 520 |

| 9 | Me | 4-Me-Bn | 88 |

| 10 | Me | 4-Cl-Bn | 42 |

| This compound (21) | Me | 4-Me-pyridin-2-ylmethyl | 2 |

| 12 | Et | 4-Me-pyridin-2-ylmethyl | 18 |

Experimental Protocols

General Synthetic Chemistry Protocol

The synthesis of the thieno[3,2-d]pyrimidine derivatives generally follows a multi-step sequence starting from a substituted thiophene precursor. The key steps involve the construction of the pyrimidine ring and subsequent amide coupling and Suzuki coupling reactions to introduce the C4 and C6 substituents.

Scheme 1: General Synthetic Route to this compound and Analogs

Figure 2: General synthetic workflow.

In Vitro c-Fms Kinase Assay Protocol

The inhibitory activity of the synthesized compounds against c-Fms kinase is typically determined using a biochemical assay that measures the phosphorylation of a substrate peptide. The ADP-Glo™ Kinase Assay is a commonly used platform for this purpose.

Experimental Workflow for In Vitro Kinase Assay

Figure 3: Workflow for in vitro c-Fms kinase assay.

Detailed Protocol:

-

Add 2.5 µL of 4x c-Fms enzyme solution to the wells of a 384-well plate.

-

Add 2.5 µL of 4x test compound dilution in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

-

Initiate the kinase reaction by adding 5 µL of 2x ATP and substrate peptide solution.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

Cellular Assays

To assess the activity of the inhibitors in a cellular context, various assays can be employed. A common method is to measure the inhibition of CSF-1-induced proliferation of macrophage cell lines or the inhibition of tumor cell invasion.

MDA-MB-231 Cell Invasion Assay Protocol

The anti-invasive properties of c-Fms inhibitors can be evaluated using a Boyden chamber assay with MDA-MB-231 breast cancer cells, which are known to express c-Fms.

Detailed Protocol:

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Seed MDA-MB-231 cells (e.g., 5 x 10^4 cells) in serum-free media containing the test compound into the upper chamber.

-

Add media supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Count the number of stained, invaded cells under a microscope.

-

Quantify the percentage of invasion inhibition relative to a vehicle-treated control.

Conclusion

The thieno[3,2-d]pyrimidine scaffold has proven to be a valuable starting point for the development of potent c-Fms kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate the critical importance of specific substitutions at the C4 and C6 positions for achieving high potency. This compound, with its optimized C4-(3,5-dimethylanilino) and C6-(N-(1-(4-methylpyridin-2-ylmethyl)-1H-pyrazol-3-yl))carboxamide moieties, stands out as a highly effective inhibitor of c-Fms. The detailed experimental protocols provided herein offer a practical framework for researchers engaged in the synthesis and evaluation of novel c-Fms inhibitors, facilitating further advancements in this important area of drug discovery. The continued exploration of this chemical space holds significant promise for the development of new therapies for a range of c-Fms-driven diseases.

References

Discovery of c-Fms-IN-10: A Potent Thieno[3,2-d]pyrimidine-Based Inhibitor of c-Fms Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of c-Fms-IN-10, a potent and selective inhibitor of the c-Fms (colony-stimulating factor-1 receptor) tyrosine kinase. This compound, identified as a thieno[3,2-d]pyrimidine derivative, demonstrates significant potential in oncology due to its ability to modulate tumor-associated macrophages (TAMs), which play a crucial role in tumor progression.

Introduction to c-Fms as a Therapeutic Target

The c-Fms proto-oncogene encodes the receptor for macrophage colony-stimulating factor (M-CSF), a key regulator of the survival, proliferation, differentiation, and function of monocytes and macrophages.[1][2][3] The signaling cascade initiated by the binding of M-CSF to c-Fms is integral to the biology of mononuclear phagocytes.[4] Aberrant c-Fms signaling is implicated in various inflammatory diseases and is a critical pathway in cancer, where it promotes the function of tumor-associated macrophages that contribute to an immunosuppressive tumor microenvironment and support tumor growth and metastasis. Consequently, inhibiting the c-Fms kinase activity has emerged as a promising strategy for cancer therapy.

The Discovery of this compound

This compound was identified through a focused drug discovery effort centered on thieno[3,2-d]pyrimidine derivatives as a scaffold for potent kinase inhibitors.[4] The research, detailed in Kim YY, et al. (2019), led to the synthesis and evaluation of a series of compounds, with this compound (referred to as compound 21 in the publication) emerging as a highly potent inhibitor of FMS kinase.[4][5]

Chemical Structure

This compound is a derivative of thieno[3,2-d]pyrimidine.[4][6][7] The core structure is decorated with specific functional groups that contribute to its high affinity and selectivity for the ATP-binding pocket of the c-Fms kinase domain.

Quantitative Data Summary

The inhibitory activity of this compound against its primary target, c-Fms kinase, has been quantified, highlighting its potency.

| Compound | Target | IC50 (nM) | Reference |

| This compound | c-Fms (FMS) | 2 | [4][5][6][7][8] |

Table 1: In vitro inhibitory activity of this compound.

Experimental Protocols

The following sections describe the key experimental methodologies employed in the characterization of this compound, based on the primary literature.[4]

In Vitro c-Fms Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the c-Fms kinase.

Methodology: A biochemical kinase assay was performed to measure the enzymatic activity of recombinant human c-Fms kinase. The assay typically involves the following steps:

-

Reaction Setup: The reaction is carried out in a multi-well plate format. Each well contains the c-Fms kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Inhibitor Addition: this compound is added to the wells at various concentrations. A control with no inhibitor is also included.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature for a specific period to allow for the phosphorylation of the substrate.

-

Detection: The level of substrate phosphorylation is quantified. This is often achieved using methods that detect the amount of ADP produced (a byproduct of the kinase reaction) or by using a phosphospecific antibody that recognizes the phosphorylated substrate.

-

Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control. The IC50 value is then calculated by fitting the data to a dose-response curve.

Cellular Proliferation and Anti-Tumor Activity Assays

Objective: To evaluate the effect of this compound on the growth and invasion of tumor cells.

Methodologies:

-

Tumor Cell Growth Inhibition Assay:

-

Cell Culture: Human breast adenocarcinoma cells (or other relevant cancer cell lines) are cultured in appropriate media.

-

Treatment: The cells are treated with varying concentrations of this compound, both alone and in combination with other anti-cancer agents like paclitaxel.[4]

-

Incubation: The treated cells are incubated for a set period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay, which quantifies the metabolic activity of living cells.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values for cell growth inhibition are determined.

-

-

In Vitro Tumor Invasion Assay:

-

Transwell System: A Boyden chamber or a similar transwell system is used, where the upper and lower chambers are separated by a basement membrane-coated filter.

-

Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium containing the test compound (this compound).

-

Chemoattractant: The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum) to stimulate cell invasion.

-

Incubation: The system is incubated to allow for cell invasion through the membrane.

-

Quantification: Non-invading cells on the upper surface of the filter are removed. The invading cells on the lower surface are fixed, stained, and counted under a microscope.

-

Analysis: The number of invading cells in the presence of the inhibitor is compared to the control to determine the extent of invasion inhibition.[4]

-

Visualizing Key Processes

To better understand the context of this compound's discovery and mechanism of action, the following diagrams illustrate the c-Fms signaling pathway and the general workflow for kinase inhibitor discovery.

Caption: The c-Fms signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for the discovery of tyrosine kinase inhibitors.

Conclusion

The discovery of this compound represents a significant advancement in the development of targeted therapies against c-Fms-implicated cancers. Its high potency, demonstrated by a low nanomolar IC50 value, and its thieno[3,2-d]pyrimidine core make it a valuable lead compound for further preclinical and clinical investigation. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and the discovery of next-generation c-Fms inhibitors.

References

- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the human c-fms gene product and its expression in cells of the monocyte-macrophage lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The fms gene and the CSF-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

c-Fms-IN-10: A Technical Guide to its Selectivity Profile

This in-depth technical guide provides a comprehensive overview of the selectivity profile of c-Fms-IN-10, a potent thieno[3,2-d]pyrimidine-based inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound.

This compound is a potent inhibitor of c-Fms kinase with a reported IC50 of 2 nM. The c-Fms/CSF-1R signaling pathway is a critical regulator of the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1] Dysregulation of this pathway has been implicated in various malignancies and inflammatory diseases, making it an attractive target for therapeutic intervention.

Selectivity Profile

A detailed kinase selectivity profile for this compound is not publicly available. However, the selectivity of a structurally related thieno[3,2-d]pyrimidine derivative, herein referred to as Compound 26, has been characterized against a panel of kinases. This profile provides valuable insight into the potential off-target activities of this chemical scaffold.

Table 1: Representative Kinase Selectivity Profile of a Thieno[3,2-d]pyrimidine Derivative (Compound 26)

| Kinase Target | IC50 (nM) |

| FMS (CSF-1R) | 2 |

| FLT3 | 3 |

| FAK | 18 |

| c-KIT | >1000 |

| VEGFR2 (KDR) | >1000 |

| PDGFRβ | >1000 |

| EGFR | >1000 |

| HER2 | >1000 |

| MET | >1000 |

| RON | >1000 |

| AXL | >1000 |

| MER | >1000 |

| TYRO3 | >1000 |

| SRC | >1000 |

| LCK | >1000 |

| FYN | >1000 |

| YES | >1000 |

| ABL1 | >1000 |

| ARG | >1000 |

| p38α | >1000 |

| JNK1 | >1000 |

| ERK2 | >1000 |

| AKT1 | >1000 |

| CDK2/cyclin A | >1000 |

Data for Compound 26, a structurally similar thieno[3,2-d]pyrimidine derivative, is presented as a representative profile.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to characterize the selectivity and cellular activity of a c-Fms inhibitor like this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase.

Materials:

-

Recombinant human c-Fms kinase domain

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

[γ-³³P]ATP

-

Test compound (this compound) dissolved in DMSO

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

-

In a 96-well plate, add the diluted compound, recombinant c-Fms kinase, and the peptide substrate.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Phospho-c-Fms Inhibition Assay (Western Blot)

This assay assesses the ability of the test compound to inhibit CSF-1-induced autophosphorylation of c-Fms in a cellular context.

Materials:

-

A cell line endogenously expressing c-Fms (e.g., M-NFS-60 cells)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant human CSF-1

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-total c-Fms, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed M-NFS-60 cells in a 6-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-c-Fms, total c-Fms, and a loading control (β-actin).

-

Incubate with an HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the inhibition of c-Fms phosphorylation.

Signaling Pathways and Visualizations

This compound exerts its effects by inhibiting the c-Fms signaling pathway. The binding of the ligand, CSF-1, to the c-Fms receptor tyrosine kinase leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation.

Caption: c-Fms signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Profiling

To determine the selectivity of a kinase inhibitor, a standardized workflow is employed, typically involving a large panel of kinases.

Caption: A typical experimental workflow for determining kinase inhibitor selectivity.

References

The Impact of c-Fms Inhibition on the Tumor Microenvironment: A Technical Overview of c-Fms-IN-10

For Researchers, Scientists, and Drug Development Professionals

October 26, 2023

Executive Summary

The tumor microenvironment (TME) presents a complex and dynamic landscape that significantly influences cancer progression, metastasis, and response to therapy. A key cellular component of the TME is the tumor-associated macrophage (TAM), which predominantly exhibits an immunosuppressive M2-like phenotype, thereby fostering tumor growth and immune evasion. The colony-stimulating factor 1 receptor (c-Fms, also known as CSF-1R) is a critical receptor tyrosine kinase that governs the differentiation, survival, and function of macrophages. Consequently, inhibition of c-Fms has emerged as a promising therapeutic strategy to modulate the TME and enhance anti-tumor immunity.

c-Fms-IN-10 is a potent and selective thieno[3,2-d]pyrimidine-based inhibitor of c-Fms kinase with a half-maximal inhibitory concentration (IC50) of 2 nM[1]. While specific preclinical data for this compound's effects on the tumor microenvironment are not yet extensively published, its high potency suggests it will mirror and potentially improve upon the effects observed with other selective c-Fms inhibitors. This technical guide will provide an in-depth overview of the expected impact of potent c-Fms inhibition on the TME, drawing upon data from structurally distinct but mechanistically similar inhibitors such as Pexidartinib (PLX3397) and Sotuletinib (BLZ945). We will detail the underlying signaling pathways, summarize key quantitative data from relevant preclinical studies, and provide representative experimental protocols.

The c-Fms Signaling Axis in the Tumor Microenvironment

The interaction between colony-stimulating factor 1 (CSF-1) and its receptor, c-Fms, is a pivotal signaling axis that shapes the myeloid compartment within the TME.[2][3][4][5] Tumor cells and other stromal cells secrete CSF-1, which acts as a chemoattractant for monocytes, recruiting them to the tumor site.[6][7] Upon binding of CSF-1, c-Fms dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade that promotes the differentiation of monocytes into macrophages and polarizes them towards an M2-like phenotype.[8] These M2-like TAMs contribute to a pro-tumoral environment by suppressing T-cell function, promoting angiogenesis, and facilitating tissue remodeling that supports invasion and metastasis.[2]

Diagram of the c-Fms Signaling Pathway

Caption: The c-Fms signaling pathway and its inhibition by this compound.

Quantitative Effects of c-Fms Inhibition on the Tumor Microenvironment

Potent and selective inhibition of c-Fms is expected to elicit significant changes within the TME, primarily by targeting the TAM population. The following tables summarize key quantitative data from preclinical studies of c-Fms inhibitors that are mechanistically analogous to this compound.

Table 1: In Vitro Effects of c-Fms Inhibition on Macrophages

| Parameter | Inhibitor | Cell Model | Concentration | Effect | Reference |

| M2 Polarization (CD206+ population) | Pexidartinib (PLX3397) | Sarcoma TAM model | 500 nM | Shifted from 95% to 60% M2-like | [9] |

| Macrophage Proliferation (CSF-1 dependent) | Sotuletinib (BLZ945) | Bone marrow-derived macrophages (BMDMs) | 67 nM (EC50) | Inhibition of proliferation | [10] |

| c-Fms Phosphorylation | Pexidartinib (PLX3397) | Bone marrow-derived macrophages (BMDMs) | - | Suppressed pERK1/2 stimulation | [3][4][5] |

| Macrophage Chemotaxis | Pexidartinib (PLX3397) | Bone marrow-derived macrophages (BMDMs) | - | Reduced chemotaxis | [3][4][5] |

Table 2: In Vivo Anti-Tumor Activity and TME Modulation by c-Fms Inhibitors

| Parameter | Inhibitor | Tumor Model | Dosing | Effect | Reference |

| Tumor Volume Reduction | Sotuletinib (BLZ945) | PDGF-B-driven glioma | 200 mg/kg/day | 56% and 62% reduction after 2 weeks in two models | [11] |

| Tumor Growth Inhibition | D2923 | M-NFS-60 xenograft | 40 and 80 mg/kg | 50% and 88% inhibition, respectively | |

| TAM Depletion | Pexidartinib (PLX3397) | Osteosarcoma orthotopic xenograft | - | Concurrent depletion of TAMs and FOXP3+ regulatory T cells | [3][4] |

| CD8+ T-cell Infiltration | Pexidartinib (PLX3397) | Osteosarcoma orthotopic xenograft | - | Enhanced infiltration of CD8+ T cells | [3][4][5] |

| CD8+ T-cell Infiltration | Sotuletinib (BLZ945) | Mammary carcinoma (MMTV-PyMT) | - | Increased fraction of intratumoral CD8+ T cells | [12] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of c-Fms inhibitors, which can be adapted for the study of this compound.

In Vitro Macrophage Polarization Assay

Objective: To determine the effect of a c-Fms inhibitor on the polarization of macrophages towards an M2-like phenotype.

Methodology:

-

Macrophage Generation: Isolate bone marrow cells from mice and culture them in the presence of M-CSF to differentiate them into bone marrow-derived macrophages (BMDMs).

-

Tumor-Conditioned Media (TCM) Preparation: Culture tumor cells (e.g., sarcoma cell lines) to confluence. Replace the medium with a serum-free medium and incubate for 48 hours. Collect the supernatant, centrifuge to remove cellular debris, and store as TCM.

-

Treatment: Plate BMDMs and treat with TCM in the presence of varying concentrations of the c-Fms inhibitor or vehicle control for 72 hours.

-

Flow Cytometry Analysis: Harvest the BMDMs and stain with fluorescently labeled antibodies against macrophage markers (e.g., F4/80, CD11b) and M2-phenotype markers (e.g., CD206, CD163) and M1-phenotype markers (e.g., CD80, MHC-II).

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of M1 and M2 polarized macrophages in each treatment group.

Diagram of Macrophage Polarization Assay Workflow

Caption: Experimental workflow for in vitro macrophage polarization assay.

In Vivo Orthotopic Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy and effects on the tumor microenvironment of a c-Fms inhibitor in a physiologically relevant tumor model.

Methodology:

-

Cell Line and Animal Model: Use a relevant cancer cell line (e.g., osteosarcoma) and immunocompromised or syngeneic mice.

-

Tumor Implantation: Surgically implant the tumor cells into the corresponding organ of the mice (e.g., tibia for osteosarcoma).

-

Tumor Growth Monitoring: Monitor tumor growth using calipers or an in vivo imaging system (e.g., IVIS for luciferase-expressing cells).[9]

-

Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups. Administer the c-Fms inhibitor systemically (e.g., oral gavage) at a specified dose and schedule.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

-

TME Analysis:

-

Immunohistochemistry (IHC): Fix and paraffin-embed a portion of the tumor for IHC staining of markers for TAMs (e.g., F4/80, CD68), M2-macrophages (e.g., CD206), and T-cells (e.g., CD8, FoxP3).

-

Flow Cytometry: Digest a portion of the tumor to create a single-cell suspension for multi-color flow cytometry analysis of various immune cell populations within the TME.

-

Diagram of In Vivo Xenograft Model Workflow

Caption: Experimental workflow for an in vivo orthotopic xenograft model.

Conclusion and Future Directions

The potent and selective inhibition of c-Fms by compounds such as this compound holds significant promise for the modulation of the tumor microenvironment. The preclinical data from analogous inhibitors strongly suggest that targeting this pathway can lead to a reduction in immunosuppressive M2-like TAMs and an increase in the infiltration of anti-tumor CD8+ T-cells, ultimately resulting in tumor growth inhibition. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound to confirm and extend these findings.

Future research should focus on elucidating the specific in vivo efficacy of this compound across a range of tumor types, determining its optimal dosing and schedule, and exploring its potential in combination with other immunotherapies, such as checkpoint inhibitors, to achieve synergistic anti-tumor effects. A thorough understanding of the impact of this compound on the complex cellular and molecular interactions within the TME will be crucial for its successful clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. onclive.com [onclive.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blockade of tumor-derived colony-stimulating factor 1 (CSF1) promotes an immune-permissive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CSF1/CSF1R Blockade Reprograms Tumor-Infiltrating Macrophages and Improves Response to T Cell Checkpoint Immunotherapy in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for c-Fms-IN-10 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for in vitro assays to characterize the activity of c-Fms-IN-10, a potent thieno[3,2-d]pyrimidine derivative and inhibitor of the c-Fms kinase (Colony-stimulating factor-1 receptor, CSF1R). The protocols described herein cover both biochemical and cell-based assays to determine the potency and cellular effects of this compound. This document includes a summary of quantitative data, detailed experimental procedures, and visual diagrams of the c-Fms signaling pathway and experimental workflows to facilitate research and development of c-Fms targeted therapies.

Introduction

The Colony-stimulating factor-1 receptor (CSF1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid lineage cells, including monocytes and macrophages. Its activation by ligands such as CSF-1 and IL-34 triggers a signaling cascade involving autophosphorylation of the receptor and subsequent activation of downstream pathways like PI3K/Akt and MEK/ERK.[1][2] Dysregulation of c-Fms signaling is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases, making it an attractive therapeutic target.[3] this compound is a highly potent inhibitor of c-Fms with an IC50 of 2 nM.[4][5][6][7] This document provides protocols for in vitro evaluation of this compound's inhibitory activity.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound against c-Fms and its effects on cell proliferation.

| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |

| Biochemical Assay | c-Fms (CSF1R) | IC50 | 2 nM | [4][5][6][7] |

| Cell-Based Assay | NFS-60 cells | GI50 | 80 nM | |

| Cell-Based Assay | Sf21 cells | IC50 | 145 nM |

Table 1: Summary of this compound In Vitro Activity

c-Fms Signaling Pathway

The binding of CSF-1 or IL-34 to the c-Fms receptor induces its dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate cell survival, proliferation, and differentiation.

Caption: c-Fms signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Assay: c-Fms Kinase Activity (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the IC50 value of this compound by measuring the amount of ADP produced in a kinase reaction.

Materials:

-

Recombinant human c-Fms (CSF1R) kinase domain

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

Add 5 µL of diluted this compound or vehicle (DMSO in Kinase Buffer) to the wells of a white assay plate.

-

Add 10 µL of a solution containing recombinant c-Fms enzyme and substrate in Kinase Buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for c-Fms.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP-Glo™ Reagent Addition:

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

-

Kinase Detection Reagent Addition:

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-